Cypridinia,Vargula Luciferin dihydrobromide
Description
Cypridina/Vargula luciferin dihydrobromide is a heterocyclic imidazopyrazinone derivative that serves as the substrate for bioluminescence in marine ostracods of the family Cypridinidae, including Vargula hilgendorfii and Vargula tsujii . Its structure (C22H29Br2N7O; CAS 23510-45-4) consists of a 2-methylimidazo[1,2-a]pyrazin-3(7H)-one core linked to a guanidine group and a chiral sec-butyl side chain . The (S)-enantiomer is biologically active, producing blue light (λmax ~460 nm) upon oxidation by Cypridina luciferase in the presence of oxygen . Unlike coelenterazine-dependent systems, Cypridina luciferin is endogenously synthesized in ostracods and can be transferred trophically to bioluminescent fish like Porichthys notatus (midshipman fish), which lack biosynthetic pathways for luciferin .
Key properties include:
- High quantum yield: ~0.3, attributed to efficient chemiexcitation via a dioxetanone intermediate .
- Stability: Stable in acidic conditions but degrades rapidly at neutral/basic pH unless stored as a dihydrobromide salt .
- Applications: Used in bioluminescence imaging (BLI), immunoassays, and studying sulfotransferase-mediated luciferin storage in ostracod light organs .
Properties
CAS No. |
23510-45-4 |
|---|---|
Molecular Formula |
C22H29Br2N7O |
Molecular Weight |
567.3 g/mol |
IUPAC Name |
2-[3-[2-butan-2-yl-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine;dihydrobromide |
InChI |
InChI=1S/C22H27N7O.2BrH/c1-3-13(2)19-21(30)29-12-18(15-11-26-16-8-5-4-7-14(15)16)27-17(20(29)28-19)9-6-10-25-22(23)24;;/h4-5,7-8,11-13,26,30H,3,6,9-10H2,1-2H3,(H4,23,24,25);2*1H |
InChI Key |
PZENWDQQKYMUIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N2C=C(N=C(C2=N1)CCCN=C(N)N)C3=CNC4=CC=CC=C43)O.Br.Br |
Origin of Product |
United States |
Preparation Methods
Natural Extraction and Purification
Historical Extraction : The earliest partial extraction method dates back to 1935, involving reacting the crude extract with benzoyl chloride to separate the luciferin from water-soluble impurities. This method allowed initial purification but was limited in yield and purity.
Isolation to Crystals : Osamu Shimomura later succeeded in isolating and purifying the compound into crystalline form, confirming its structure. The purified compound was obtained from the bioluminescent ostracod species.
Extraction Procedure Summary :
- Collect Cypridina hilgendorfii specimens.
- Homogenize and extract luciferin using aqueous solvents.
- React with benzoyl chloride to separate luciferin derivatives.
- Purify by crystallization or chromatographic methods.
These natural extraction methods remain foundational but are labor-intensive and yield limited quantities.
Chemical Synthesis Approaches
Unlike firefly luciferin, which has well-established synthetic routes, detailed synthetic methodologies for Cypridinia, Vargula luciferin dihydrobromide are less commonly reported in open literature. However, related luciferins such as firefly D-luciferin have been synthesized via multi-step routes that may inform synthetic strategies for Vargulin.
Firefly D-Luciferin Synthesis (Analogous Insights) :
- A practical one-pot synthesis of firefly D-luciferin from p-benzoquinone, L-cysteine methyl ester, and D-cysteine has been developed with a 46% overall yield.
- The synthesis proceeds through 2-cyano-6-hydroxybenzothiazole intermediates and avoids the need for strictly anhydrous or oxygen-free conditions.
- This biomimetic approach is operationally simple and cost-effective.
Chemical Synthesis of Luciferin Derivatives :
- Starting from p-anisidine, multi-step syntheses involve formation of benzothiazole derivatives, nitriles, and subsequent coupling with cysteine to yield luciferin analogs.
- Overall yields for these syntheses range around 9% over nine steps, indicating complexity.
- These methods rely on reagents such as POCl3, PyHCl, and liquid ammonia/Na reductions.
Though these synthetic routes are primarily for firefly luciferin and its derivatives, they provide a chemical framework potentially adaptable for Cypridinia, Vargula luciferin dihydrobromide.
Preparation of Luciferin Salts (Including Dihydrobromide Forms)
- Luciferins are often prepared as salts to improve solubility and stability.
- The dihydrobromide salt form of Cypridinia, Vargula luciferin enhances water solubility for assay applications.
- Preparation involves:
- Dissolving the luciferin base in suitable solvents.
- Reacting with hydrobromic acid or bromide sources to form the dihydrobromide salt.
- Crystallization from aqueous or alcoholic solvents to obtain pure salt crystals.
Preparation for Bioluminescent Assays
- For in vitro and in vivo assays, luciferin solutions are prepared freshly or stored frozen at -20°C.
- Typical stock solutions are made at high concentrations (e.g., 30 mg/mL) in sterile water or phosphate-buffered saline (PBS).
- Working solutions are diluted in culture media or injection buffers to desired concentrations (e.g., 150 μg/mL for cell assays or 15 mg/mL for animal injections).
- Sterile filtration (0.2 μm) is used to ensure solution purity for biological applications.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: : Cypridinia, Vargula Luciferin dihydrobromide primarily undergoes oxidation reactions catalyzed by luciferase enzymes . This oxidation process results in the emission of light, a characteristic feature of bioluminescent compounds .
Common Reagents and Conditions: : The oxidation reaction requires molecular oxygen and luciferase enzymes as the primary reagents . The reaction conditions include a specific pH range and temperature to maintain enzyme stability and activity .
Major Products: : The major product of the oxidation reaction is oxyluciferin, which is in an excited state and emits light as it returns to the ground state .
Scientific Research Applications
Bioluminescence and Biological Assays
Bioluminescence Mechanism
The primary reaction of Cypridina luciferin involves its oxidation by Cypridina luciferase, resulting in the emission of blue light at approximately 462 nm. This reaction does not require adenosine triphosphate (ATP), distinguishing it from other luciferin-luciferase systems like that of fireflies . The emitted light can be harnessed for various biological assays, including:
- Gene Expression Studies : Vargulin is used as a reporter in gene expression assays. When genetically introduced into cells, the luciferase enzyme can catalyze the oxidation of Vargulin, producing measurable luminescence that indicates gene activity .
- Cell Viability Assays : The luminescent reaction can also detect ATP levels in cells, providing insights into cell viability and metabolic activity .
Clinical Applications
Recent studies have highlighted the potential of Cypridina luciferin in clinical diagnostics. For instance:
- Quantification of Human Plasma Alpha 1-Acid Glycoprotein : Research demonstrated that luminescence intensity from Cypridina luciferin could be used to quantify human plasma alpha 1-acid glycoprotein levels, which are relevant in various disease states. The assay showed a reliable linearity range for detecting concentrations of this protein .
Environmental Monitoring
Vargulin's bioluminescent properties offer applications in environmental monitoring:
- Detection of Pollutants : The sensitivity of bioluminescent reactions allows for the detection of environmental pollutants. For example, assays utilizing Cypridina luciferin can measure the impact of toxic substances on aquatic life by assessing changes in luminescent output from organisms exposed to contaminants .
Biotechnology and Research
Cypridina luciferin has notable applications in biotechnology:
- Multiplex Assays : Due to its unique luminescent properties, Vargulin can be utilized in multiplex assays alongside other luciferins that emit at different wavelengths. This capability allows researchers to study multiple biological processes simultaneously .
- Recombinant Protein Production : Advances in recombinant DNA technology have enabled the expression of Cypridina luciferase in bacterial systems, facilitating easier production and purification for research applications .
Data Summary
The following table summarizes key characteristics and applications of Cypridina (Vargula) luciferin:
| Characteristic | Details |
|---|---|
| Chemical Name | Cypridina (Vargula) Luciferin Dihydrobromide |
| Source Organism | Vargula hilgendorfii |
| Emission Wavelength | Approximately 462 nm |
| Key Applications | - Gene expression assays |
| - Cell viability assays | |
| - Environmental monitoring | |
| - Clinical diagnostics | |
| - Multiplex assays | |
| - Recombinant protein production |
Case Studies
-
Gene Expression Monitoring
A study utilized Cypridina luciferin to monitor gene expression levels in transgenic plants. The results indicated a strong correlation between luminescence intensity and gene activity, demonstrating its utility as a reliable reporter system . -
Clinical Diagnostics for Disease Markers
In another study, researchers employed Cypridina luciferin to quantify human plasma alpha 1-acid glycoprotein levels in patients with inflammatory conditions. The assay provided significant insights into the disease state based on luminescent output variations .
Mechanism of Action
The mechanism of action of Cypridinia, Vargula Luciferin dihydrobromide involves the oxidation of luciferin by luciferase enzymes . This reaction produces oxyluciferin in an excited state, which emits light as it returns to the ground state . The molecular targets of this compound include luciferase enzymes and molecular oxygen, which are essential for the bioluminescent reaction .
Comparison with Similar Compounds
Key Findings:
Biosynthetic Pathways: Cypridina luciferin is synthesized from tryptophan and phenylalanine via a pathway involving sulfotransferases for storage as luciferyl sulfate . Firefly luciferin biosynthesis remains unresolved, though it likely involves cysteine and benzoquinone . Coelenterazine is dietary in most organisms (e.g., fish, squid) but synthesized de novo in some decapod shrimp .
Conversely, Polynoidae scale worms (e.g., Harmothoe spp.) fail to luminesce with Cypridina luciferin, suggesting an independent evolutionary origin of their bioluminescence .
Thermodynamic Efficiency: Cypridina luciferin’s high quantum yield (~0.3) surpasses coelenterazine (~0.15) but is slightly lower than firefly luciferin (~0.4). This efficiency arises from a singlet-excited oxyluciferin intermediate stabilized by electron-donating groups in the imidazopyrazinone core .
Mechanistic and Ecological Divergence
- Oxidation Mechanism: Cypridina luciferin undergoes a two-electron oxidation to form a dioxetanone intermediate, which decomposes to emit light. This contrasts with firefly luciferin, which forms a cyclic peroxide .
- Ecological Roles: Cypridina luciferin is used defensively by ostracods and co-opted by fish like Porichthys notatus for counterillumination . Firefly luciferin is primarily used for mating signals, while coelenterazine in jellyfish serves predator avoidance .
Practical Considerations in Research
Synthetic Accessibility :
Cypridina luciferin is commercially available but costly ($1,200–15,600/mg) due to complex synthesis requiring chiral resolution . Firefly luciferin is cheaper and widely used in ATP assays .Stability in Assays : Cypridina luciferin’s solubility and stability improve in glycine-NaOH buffer (pH 9.5), whereas firefly luciferin requires ATP-Mg<sup>2+</sup> buffers .
Biological Activity
Cypridina (Vargula) luciferin dihydrobromide, commonly known as Vargulin, is a bioluminescent compound derived from the ostracod Vargula hilgendorfii. This compound plays a crucial role in the bioluminescence of these organisms, allowing them to emit blue light as a defense mechanism against predation. The biological activity of Vargulin is primarily characterized by its luminescent properties, which are utilized in various biochemical assays and research applications.
Vargulin possesses an imidazopyrazine core and is classified as a luciferin, which undergoes oxidation in the presence of specific enzymes known as luciferases. The primary reaction involves the oxidation of Vargulina by Cypridina luciferase, resulting in the emission of blue light at approximately 462 nm. Notably, this reaction does not require adenosine triphosphate (ATP), distinguishing it from other luciferin-luciferase systems such as that of fireflies .
Bioluminescent Properties
The bioluminescence of Cypridina luciferin is characterized by a high quantum yield, making it one of the brightest known luciferins. Studies have demonstrated that the chemiluminescence of Vargulina can be influenced by various structural modifications, particularly those involving electron-donating groups . The efficiency of bioluminescence is attributed to the formation of a dioxetanone intermediate during the reaction, which facilitates effective energy transfer and light emission .
Biological Assays and Applications
Vargulin's luminescent properties make it valuable in several applications:
- Biotechnology : Used in assays to report gene expression after luciferase genes are introduced into cells.
- Cell Viability Assays : It can detect ATP levels, providing insights into cellular health.
- Drug Interaction Studies : Research has shown that Vargulin exhibits enhanced luminescence when interacting with human plasma alpha 1-acid glycoprotein (hAGP), outperforming other proteins like ovalbumin and bovine serum albumin in luminescent intensity .
Table 1: Luminescence Intensity Comparison
| Protein | Luminescence Intensity (Relative to Control) |
|---|---|
| Human Plasma Alpha 1-Acid Glycoprotein (hAGP) | 19.9 |
| Ovalbumin (OVA) | 16.1 |
| Human Serum Albumin (HSA) | 12.6 |
| Bovine Serum Albumin (BSA) | No significant luminescence observed |
Case Studies
- Interaction with hAGP : A study demonstrated that when Cypridina luciferin was mixed with hAGP, the luminescence intensity was significantly higher than when mixed with other proteins. This suggests a strong binding affinity and potential for use in drug delivery systems where hAGP is involved .
- Synthesis and Evaluation : Research focused on synthesizing various analogs of Cypridina luciferin to evaluate their bioluminescent activity. These studies revealed that modifications to the structure could lead to variations in luminescent efficiency, providing pathways for optimizing luciferins for specific applications .
- Chiral Analysis : A recent study analyzed both naturally extracted and chemically synthesized forms of Cypridina luciferin using chiral high-performance liquid chromatography (HPLC). The findings confirmed that both forms exhibit similar luminescent properties, reinforcing the potential for synthetic production methods in research settings .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Cypridinia luciferin dihydrobromide with high purity?
- Methodological Answer :
- Begin with a microwave-assisted synthesis approach to optimize reaction efficiency, as microwave methods reduce side reactions and improve yield .
- Purify the compound using repeated aqueous washes to remove ionic byproducts (e.g., diethylammonium chloride) .
- Validate purity via HPLC (reverse-phase C18 column, acetonitrile/water gradient) and NMR spectroscopy (confirming absence of proton signals from impurities) .
- Key Variables : Reaction time, solvent polarity, and temperature gradients during purification.
Q. How can researchers ensure accurate quantification of Vargula luciferin dihydrobromide in biological matrices?
- Methodological Answer :
- Use liquid-liquid extraction (LLE) with ethyl acetate to isolate the compound from biological samples, followed by solid-phase extraction (SPE) for further purification .
- Employ calibration curves with deuterated internal standards (e.g., d₃-luciferin) to correct for matrix effects in mass spectrometry .
- Validate the method using spiked recovery experiments (80–120% recovery range) to confirm accuracy .
Q. What spectroscopic techniques are most effective for characterizing Cypridinia luciferin dihydrobromide?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and bromide counterion presence.
- UV-Vis spectroscopy to assess luciferin stability under varying pH (e.g., λmax shifts indicate protonation state changes) .
- FTIR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and verify dihydrobromide salt formation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported quantum yields of Cypridinia luciferin across studies?
- Methodological Answer :
- Standardize measurement conditions : Control light source intensity, detector sensitivity, and solvent composition to minimize variability .
- Perform side-by-side comparisons of commercial and in-house synthesized luciferin to rule out batch-specific impurities .
- Use time-resolved fluorescence spectroscopy to differentiate between luciferin and potential photodegradation products .
Q. What experimental frameworks are suitable for studying the enzymatic kinetics of Cypridinia luciferase with its dihydrobromide substrate?
- Methodological Answer :
- Use stopped-flow spectrophotometry to measure rapid reaction rates (e.g., Km and Vmax under pseudo-first-order conditions) .
- Incorporate competitive inhibition assays to assess specificity against structural analogs (e.g., coelenterazine) .
- Apply Michaelis-Menten kinetics with nonlinear regression to account for substrate inhibition at high concentrations .
Q. How can researchers address inconsistencies in the pH-dependent stability of Vargula luciferin dihydrobromide?
- Methodological Answer :
- Design a pre-test/post-test framework with control groups exposed to buffered solutions (pH 4–9) over 24–72 hours .
- Monitor degradation via HPLC-MS/MS and correlate stability with ionic strength and buffer composition (e.g., phosphate vs. Tris buffers) .
- Use Arrhenius plots to predict long-term stability at different storage temperatures .
Methodological Frameworks for Data Presentation
-
Comparative Tables :
Variable Study A (2022) Study B (2023) Proposed Replication pH Range Tested 5.0–8.0 4.5–9.0 4.0–10.0 Degradation Rate 12%/24h (pH 7) 8%/24h (pH 7) Controlled ionic strength -
Kinetic Data Visualization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
